molecular formula C17H18O2 B14439550 1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one CAS No. 80055-27-2

1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one

Cat. No.: B14439550
CAS No.: 80055-27-2
M. Wt: 254.32 g/mol
InChI Key: KNNUXHURYBLCCV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group on one phenyl ring and a methyl group on the other phenyl ring, connected by a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Nitro, sulfo, or halo derivatives of the aromatic rings.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anti-inflammatory and analgesic properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-phenylethanone: Similar structure but lacks the methyl group on the second phenyl ring.

    1-(4-Methylphenyl)-3-phenylpropan-2-one: Similar structure but lacks the methoxy group on the first phenyl ring.

Uniqueness: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

80055-27-2

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-2-one

InChI

InChI=1S/C17H18O2/c1-13-3-5-14(6-4-13)11-16(18)12-15-7-9-17(19-2)10-8-15/h3-10H,11-12H2,1-2H3

InChI Key

KNNUXHURYBLCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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